4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2S/c1-16-11-17(2)32(30-16)10-9-24-29-25-20-12-22(34-3)23(35-4)13-21(20)28-26(33(25)31-24)36-15-19-7-5-18(14-27)6-8-19/h5-8,11-13H,9-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWHBGYPUJQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)C#N)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Construction of the Triazoloquinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The thiol group is introduced via nucleophilic substitution reactions.
Final Coupling: The benzonitrile group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Materials Science: Possible applications in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymatic Activity: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Triazoloquinazoline Derivatives
- 5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline ():
- Core : Shares the [1,2,4]triazolo[1,5-c]quinazoline scaffold.
- Substituents : Differs in the sulfanyl-linked 4-tert-butylphenyl group and ethyl substitution at position 2.
- Molecular Formula : C₂₄H₂₈N₄O₂S vs. the target compound’s likely larger formula (due to additional pyrazole and benzonitrile groups).
- Key Differences : The tert-butyl group may enhance lipophilicity, whereas the target’s benzonitrile group could improve solubility and hydrogen-bonding capacity .
2.1.2 Pyrazole-Triazole Hybrids
- 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (19g) (): Core: Pyrazole linked to benzonitrile. Functional Groups: Azide group at position 3, enabling click chemistry for triazole formation. Applications: Serves as an intermediate for triazole hybrids (e.g., 21gd, 21gh) with unexplored but anticipated bioactivity .
4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile (21gd) ():
Pharmacologically Active Analogues
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): Core: Triazolo-thiadiazole with pyrazole. Comparison: The target compound’s triazoloquinazoline core may offer improved steric compatibility with fungal enzyme targets compared to triazolo-thiadiazoles .
Key Findings
- Structural Trends : The target compound’s triazoloquinazoline core distinguishes it from simpler pyrazole-triazole hybrids (e.g., 19g, 21gd) and aligns it with ’s compound. Its benzonitrile group may enhance polarity compared to tert-butyl or phenyl substituents .
- Biological Potential: Analogous compounds () show antimicrobial and antifungal activities, implying the target could share these properties pending experimental validation .
Biological Activity
The compound 4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile represents a complex molecular structure with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 542.62 g/mol. The structure includes a pyrazole moiety, which is often associated with various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 542.62 g/mol |
| Key Functional Groups | Pyrazole, triazole, sulfanyl |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values indicate effective inhibition.
- HepG2 (Liver Cancer) : Demonstrated promising results in reducing cell viability.
In vitro studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- COX-2 Inhibition : Compounds with similar structures have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential.
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of Enzymatic Activity : Targeting COX enzymes to reduce inflammation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various pathways.
- Interference with Cell Signaling : Modulating pathways that control cell growth and survival.
Case Studies
Several studies have reported on compounds structurally similar to the one :
- Zheng et al. (2022) : Developed pyrazole-linked benzimidazole derivatives that exhibited significant anticancer activity against multiple cell lines.
- Bouabdallah et al. (2022) : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives showing substantial cytotoxic effects against Hep-2 and P815 cancer cells.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. Key parameters include:
- Solvent System: THF/water (1:1 ratio) to balance solubility and reactivity .
- Catalysts: Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) for efficient triazole formation .
- Temperature: Room temperature (20–25°C) to minimize side reactions.
- Reaction Time: 12–24 hours for complete conversion.
Table 1: Key Synthesis Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | THF/water (1:1) | |
| Catalysts | CuSO₄, Na ascorbate | |
| Temperature | 20–25°C |
Q. Which spectroscopic techniques confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for pyrazole, triazole, and benzonitrile moieties. For example, pyrazole methyl groups appear at δ ~2.1–2.5 ppm .
- FT-IR: Confirm sulfur (C–S stretch at ~657 cm⁻¹) and nitrile (C≡N at ~2210 cm⁻¹) functional groups .
- HPLC-MS: Validate purity (>95%) and molecular mass (exact mass via high-resolution MS) .
Q. How can reaction yields be systematically optimized?
Methodological Answer: Use Design of Experiments (DOE) to identify critical variables:
- Factors: Catalyst loading, solvent ratio, reaction time.
- Response Surface Methodology (RSM): Optimize interactions between factors .
- Validation: Replicate optimal conditions in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis design?
Methodological Answer: Apply the ICReDD framework (Integrated Computational and Experimental Design for Discovery):
- Quantum Chemical Calculations: Use DFT to model transition states and predict regioselectivity in triazole formation .
- Reaction Network Analysis: Map competing pathways (e.g., dimerization vs. cycloaddition) to prioritize experimental conditions .
- Feedback Loop: Refine computational models using experimental NMR/XRD data .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes?
Methodological Answer:
- Cross-Validation: Compare computed activation energies with kinetic data (e.g., via Arrhenius plots) .
- Sensitivity Analysis: Identify variables (e.g., solvent polarity) where computational approximations fail .
- Iterative Redesign: Adjust substituent electronic profiles (e.g., electron-withdrawing groups on pyrazole) to align theory with observed reactivity .
Q. How can AI-driven automation enhance experimental workflows?
Methodological Answer:
- Smart Laboratories: Implement AI tools for real-time monitoring (e.g., in-line FT-IR) to adjust reaction parameters dynamically .
- Virtual Screening: Train ML models on existing triazoloquinazoline datasets to predict novel derivatives with desired properties (e.g., solubility, stability) .
- Data Integration: Use platforms like COMSOL Multiphysics to simulate mass transfer limitations in scaled-up syntheses .
Q. What advanced separation techniques address purification challenges?
Methodological Answer:
- Membrane Technologies: Employ nanofiltration to separate byproducts based on molecular weight cutoffs (MWCO ~500 Da) .
- Chromatography: Optimize reverse-phase HPLC gradients (e.g., acetonitrile/water with 0.1% TFA) for high-purity isolation .
- Crystallography: Use XRD to guide solvent selection (e.g., DMF/EtOH mixtures) for recrystallization .
Data Contradiction Analysis
Q. How to interpret conflicting spectroscopic data for sulfur-containing intermediates?
Methodological Answer:
- Multi-Technique Correlation: Cross-reference FT-IR (C–S stretches) with XPS (S 2p binding energy ~163–165 eV) to confirm thioether linkage .
- Isotopic Labeling: Synthesize ³⁴S-labeled analogs to distinguish overlapping signals in complex NMR spectra .
Integration of Computational and Experimental Data
Q. What protocols validate docking studies for biological activity prediction?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) using crystal structures from the Protein Data Bank .
- Free Energy Perturbation (FEP): Quantify binding affinity changes due to substituent modifications (e.g., methoxy vs. ethoxy groups) .
- Experimental IC₅₀ Correlation: Compare computational ΔG values with enzymatic inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
